molecular formula C9H8ClF2NO B2863258 2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide CAS No. 1258641-35-8

2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide

Cat. No.: B2863258
CAS No.: 1258641-35-8
M. Wt: 219.62
InChI Key: LNGRLXAXGGBEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H8ClF2NO. It is characterized by the presence of a chloro group, a difluorophenyl group, and an acetamide group. This compound is used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide is utilized in various fields of scientific research:

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands thoroughly after handling (P264), and keeping the container tightly closed (P233) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide typically involves the reaction of 3,5-difluorobenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and difluorophenyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function .

Comparison with Similar Compounds

  • 2-chloro-N-(3,5-difluorophenyl)acetamide
  • N-(3,5-difluorophenyl)-2-chloroacetamide
  • 3,5-difluoro-N-(2-chloroacetyl)benzamide

Comparison: 2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide is unique due to the presence of both chloro and difluorophenyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different binding affinities and specificities in biological systems, making it a valuable tool in research and development .

Properties

IUPAC Name

2-chloro-N-[(3,5-difluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF2NO/c10-4-9(14)13-5-6-1-7(11)3-8(12)2-6/h1-3H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGRLXAXGGBEHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)F)CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.